molecular formula C14H11Cl4N3S B1662603 Cgh 2466 dihydrochloride

Cgh 2466 dihydrochloride

Cat. No.: B1662603
M. Wt: 395.1 g/mol
InChI Key: WHXRCTIBFLXKFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CGH 2466 dihydrochloride involves multiple steps, starting with the preparation of the core thiazole structure. The key steps include:

    Formation of the Thiazole Ring: This involves the reaction of 3,4-dichloroaniline with 2-bromo-4-pyridinecarboxaldehyde in the presence of a base to form the thiazole ring.

    Substitution Reactions: The thiazole ring is then subjected to substitution reactions to introduce the pyridinyl and dichlorophenyl groups.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to the dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

    Reaction Temperature and Time: Optimizing these parameters to maximize yield.

    Purification: Using techniques such as recrystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

CGH 2466 dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridinyl and dichlorophenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

CGH 2466 dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    CGH 2466: The free base form of CGH 2466 dihydrochloride.

    Other Adenosine Receptor Antagonists: Compounds such as CGS 15943 and ZM 241385, which also target adenosine receptors.

Uniqueness

This compound is unique due to its combined antagonistic effects on multiple adenosine receptors and its inhibition of both p38 mitogen-activated protein kinase and phosphodiesterase type 4D

Biological Activity

CGH 2466 dihydrochloride is a compound recognized for its significant biological activities, particularly as an adenosine receptor antagonist and an inhibitor of specific kinases. This article provides a comprehensive overview of its biological activity, including detailed mechanisms, research findings, and case studies.

Chemical Structure:

  • Name: 4-(3,4-Dichlorophenyl)-5-(4-pyridinyl)-2-thiazolamine dihydrochloride
  • CAS Number: 1177618-54-0
  • Purity: ≥99%

This compound functions primarily as an antagonist for adenosine receptors A1, A2B, and A3. The compound exhibits varying potency against these receptors with IC50 values as follows:

  • A1 receptor: 19 nM
  • A2B receptor: 21 nM
  • A3 receptor: 80 nM

In addition to its adenosine receptor antagonism, CGH 2466 inhibits phosphodiesterase type 4D (PDE4D) with an IC50 of 22 nM and p38 mitogen-activated protein kinases (MAPK) with IC50 values of 187 nM and 400 nM for isoforms α and β, respectively .

Anti-inflammatory Effects

This compound has demonstrated potent anti-inflammatory properties in both in vitro and in vivo models. Notably, it has been shown to inhibit airway eosinophilia in a mouse model of asthma when administered intranasally before and after allergen challenge. Significant reductions in eosinophil counts were observed at doses of 3 mg/kg and above .

Table 1: Summary of Biological Activities

ActivityTarget/EffectIC50 Value
Adenosine A1 receptorAntagonism19 nM
Adenosine A2B receptorAntagonism21 nM
Adenosine A3 receptorAntagonism80 nM
Phosphodiesterase type 4DInhibition22 nM
p38 MAPK αInhibition187 nM
p38 MAPK βInhibition400 nM

Case Studies

  • Asthma Model Study:
    In a controlled study involving sensitized mice subjected to ovalbumin aerosol challenges, CGH 2466 was administered intranasally. The results indicated a dose-dependent inhibition of eosinophil recruitment to the airways, highlighting its potential therapeutic role in asthma management .
  • Chronic Obstructive Pulmonary Disease (COPD):
    Preliminary investigations suggest that CGH 2466 may also be beneficial in treating COPD due to its effects on inflammatory pathways mediated by adenosine receptors and MAPK signaling .

Comparison with Other Compounds

This compound exhibits unique properties compared to other known adenosine antagonists such as CGS15943 and ZM241385. While these compounds primarily target specific adenosine receptors, CGH 2466's dual action on PDE4D and p38 MAPK enhances its therapeutic potential in inflammatory diseases.

Table 2: Comparison with Other Adenosine Antagonists

CompoundA1 AntagonismA2B AntagonismA3 AntagonismPDE4D Inhibitionp38 MAPK Inhibition
CGH 2466Yes (19 nM)Yes (21 nM)Yes (80 nM)Yes (22 nM)Yes (187-400 nM)
CGS15943YesNoYesNoNo
ZM241385YesNoNoNoNo

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-5-pyridin-4-yl-1,3-thiazol-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3S.2ClH/c15-10-2-1-9(7-11(10)16)12-13(20-14(17)19-12)8-3-5-18-6-4-8;;/h1-7H,(H2,17,19);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXRCTIBFLXKFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(SC(=N2)N)C3=CC=NC=C3)Cl)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl4N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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